molecular formula C20H27NO3S B11499046 2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate

2-[(1-Adamantylcarbonyl)amino]-2-methylpropyl thiophene-2-carboxylate

Cat. No.: B11499046
M. Wt: 361.5 g/mol
InChI Key: AWKSVZIAXRFHHN-UHFFFAOYSA-N
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Description

2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of adamantane, thiophene, and formamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate is then subjected to further reactions to introduce the formamido and thiophene groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as catalytic hydrogenation, oxidative dehydrogenation, and radical functionalization are often employed .

Chemical Reactions Analysis

Types of Reactions

2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the adamantane or thiophene groups .

Scientific Research Applications

2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(ADAMANTAN-1-YL)FORMAMIDO]-2-METHYLPROPYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane group is known for its stability and ability to interact with biological membranes, while the thiophene group can participate in various electronic interactions . These properties make the compound a versatile tool in both chemical and biological research.

Properties

Molecular Formula

C20H27NO3S

Molecular Weight

361.5 g/mol

IUPAC Name

[2-(adamantane-1-carbonylamino)-2-methylpropyl] thiophene-2-carboxylate

InChI

InChI=1S/C20H27NO3S/c1-19(2,12-24-17(22)16-4-3-5-25-16)21-18(23)20-9-13-6-14(10-20)8-15(7-13)11-20/h3-5,13-15H,6-12H2,1-2H3,(H,21,23)

InChI Key

AWKSVZIAXRFHHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C1=CC=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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